molecular formula C12H13ClFNO3 B2683221 2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid CAS No. 1444585-08-3

2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid

Cat. No.: B2683221
CAS No.: 1444585-08-3
M. Wt: 273.69
InChI Key: UZLHQWZJDPZXFQ-UHFFFAOYSA-N
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Description

2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Amidation: The formation of the amide bond between the acetylated amino group and the propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chloro and fluoro groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of 2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Acetyl-[(2-chloro-4-fluorophenyl)methyl]amino]propanoic acid
  • 2-[Acetyl-[(2-chloro-6-bromophenyl)methyl]amino]propanoic acid
  • 2-[Acetyl-[(2-chloro-6-fluorophenyl)ethyl]amino]propanoic acid

Uniqueness

2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the aromatic ring can enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3/c1-7(12(17)18)15(8(2)16)6-9-10(13)4-3-5-11(9)14/h3-5,7H,6H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLHQWZJDPZXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC1=C(C=CC=C1Cl)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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